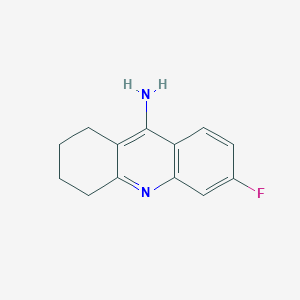

6-Fluoro-1,2,3,4-tetrahydroacridin-9-amine

Description

Structural Context within the Acridine (B1665455) and Tetrahydroacridine Chemical Classes

6-Fluoro-1,2,3,4-tetrahydroacridin-9-amine belongs to the tetrahydroacridine class of compounds, which are hydrogenated derivatives of acridine. Acridine itself is a tricyclic aromatic heterocycle, and its partially saturated counterpart, the tetrahydroacridine core, forms the foundational structure of tacrine (B349632) (9-amino-1,2,3,4-tetrahydroacridine). Tacrine was the first cholinesterase inhibitor approved for the treatment of Alzheimer's disease, establishing the therapeutic relevance of this chemical family.

The structure of this compound is characterized by the fusion of a quinoline and a cyclohexane (B81311) ring, with an amino group at the 9-position and a fluorine atom substituted at the 6-position of the aromatic ring. This specific placement of the fluorine atom is a key modification that medicinal chemists have explored to modulate the compound's properties.

| Feature | Description |

| Core Structure | Tetrahydroacridine |

| Key Functional Groups | 9-amino group |

| Substitution | Fluorine at the 6-position |

Research Rationale and Potential Applications of the this compound Scaffold in Contemporary Drug Discovery

The primary rationale for the synthesis and investigation of this compound stems from the established role of tacrine and its analogs as inhibitors of cholinesterases, enzymes that break down the neurotransmitter acetylcholine (B1216132). A deficit in cholinergic neurotransmission is a well-documented hallmark of Alzheimer's disease.

The introduction of a fluorine atom at the 6-position is a deliberate strategy to enhance the therapeutic potential of the tacrine scaffold. Fluorine, being the most electronegative element, can significantly alter the electronic properties of the aromatic ring. This can lead to several advantageous modifications:

Improved Pharmacokinetic Properties: Fluorine substitution can increase the metabolic stability of a compound by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. This can lead to a longer half-life and improved bioavailability.

Increased Blood-Brain Barrier Permeability: The lipophilicity of a molecule is a critical factor for its ability to cross the blood-brain barrier and reach its target in the central nervous system. Fluorine can modulate lipophilicity, which can be optimized for better brain penetration.

Research into tacrine analogs has shown that the nature and position of substituents on the aromatic ring play a crucial role in determining their biological activity. Studies on structure-activity relationships (SAR) of 6-substituted tacrine derivatives have indicated that electron-withdrawing groups can be favorable for cholinesterase inhibition. For instance, analogs with chloro and bromo substituents at the 6-position have been synthesized and evaluated, demonstrating the importance of halogen substitution in this position. acs.org

While specific research exclusively detailing the synthesis and full biological profile of this compound is not extensively documented in publicly available literature, the existing body of research on related compounds provides a strong foundation for its potential as a valuable scaffold in the development of new drugs for Alzheimer's disease and other neurological disorders characterized by cholinergic deficits. The exploration of fluorinated tacrine derivatives like the 6-fluoro analog continues to be an active area of research in the pursuit of more effective and safer therapeutic agents.

Structure

3D Structure

Properties

CAS No. |

116207-35-3 |

|---|---|

Molecular Formula |

C13H13FN2 |

Molecular Weight |

216.25 g/mol |

IUPAC Name |

6-fluoro-1,2,3,4-tetrahydroacridin-9-amine |

InChI |

InChI=1S/C13H13FN2/c14-8-5-6-10-12(7-8)16-11-4-2-1-3-9(11)13(10)15/h5-7H,1-4H2,(H2,15,16) |

InChI Key |

FXFGIRKFQZPTMA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=NC3=C(C=CC(=C3)F)C(=C2C1)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies

Synthetic Approaches to the 6-Fluoro-1,2,3,4-tetrahydroacridin-9-amine Core

The construction of the fundamental this compound structure is a sequential process that involves forming the tricyclic system and functionalizing it at the C-6 and C-9 positions.

Regioselective Fluorination Methodologies at Position 6

The introduction of the fluorine atom at the C-6 position is typically not achieved by direct fluorination of the pre-formed tetrahydroacridine ring. Instead, the synthesis strategically employs a fluorinated precursor from the outset. A common and effective approach involves starting with a commercially available, appropriately substituted aniline (B41778) derivative, such as 4-fluoroanthranilic acid or 4-fluoro-2-aminobenzonitrile. This ensures the fluorine atom is precisely positioned in the aromatic ring that will become part of the final acridine (B1665455) system. This "starting material" approach circumvents the challenges of regioselectivity and harsh reaction conditions that would be associated with attempting to directly fluorinate the complex heterocyclic core.

Synthetic Routes for Amine Functionalization at Position 9

Once the 6-fluoro-1,2,3,4-tetrahydroacridin-9-one intermediate is formed, the critical step is the introduction of the amine group at the C-9 position. A classical method involves converting the C-9 ketone to a chloride, forming 9-chloro-6-fluoro-1,2,3,4-tetrahydroacridine. This intermediate is then subjected to nucleophilic aromatic substitution (SNAr) with ammonia (B1221849) or an appropriate amine source to yield the desired 9-amino product.

More contemporary and versatile methods have been developed to overcome the limitations of SNAr. The Buchwald-Hartwig amination reaction has emerged as a powerful tool for C-N bond formation. wikipedia.orgresearchgate.net In this approach, the 9-oxo group is first converted to a triflate (trifluoromethanesulfonate), creating a highly reactive electrophilic center at C-9. researchgate.net This 9-triflate intermediate can then be coupled with a wide range of amines under palladium catalysis, offering high efficacy and broad substrate scope. researchgate.netresearchgate.net This method is particularly advantageous for coupling sterically hindered or poorly nucleophilic amines. researchgate.net

| Method | Precursor at C-9 | Reagents | Key Features |

| Nucleophilic Aromatic Substitution (SNAr) | Chloro | Ammonia, Phenol | Classical method; can require high temperatures. |

| Buchwald-Hartwig Amination | Triflate (-OTf) | Amine, Palladium Catalyst (e.g., Pd(OAc)2), Phosphine Ligand, Base | Modern, versatile method with high yields and broad scope for various amines. wikipedia.orgresearchgate.netlibretexts.org |

Cyclization Techniques for the Formation of the Tetrahydroacridine Ring System

The assembly of the core tricyclic tetrahydroacridine structure is predominantly accomplished through the Friedländer annulation. researchgate.netwikipedia.orgorganic-chemistry.org This reaction is a condensation followed by a cyclodehydration process. In the context of this compound synthesis, the Friedländer reaction typically involves the acid-catalyzed condensation of a 4-fluoro-2-aminobenzonitrile or a related 2-aminoaryl ketone with cyclohexanone. researchgate.net

The reaction proceeds by an initial condensation between the amine of the fluorinated precursor and the carbonyl group of cyclohexanone, forming an enamine or Schiff base intermediate. This is followed by an intramolecular cyclization and subsequent aromatization (via water elimination) to yield the stable, fused heterocyclic system of 6-fluoro-1,2,3,4-tetrahydroacridine. wikipedia.org Various catalysts, including Brønsted acids (like p-toluenesulfonic acid) and Lewis acids (like indium(III) triflate), can be employed to promote the reaction, often under solvent-free or microwave-assisted conditions to improve efficiency. organic-chemistry.orgrsc.org

Design and Synthesis of Advanced Analogs and Hybrid Molecules

To develop molecules with multi-target activity, the this compound scaffold is often chemically linked to other pharmacophoric units. This creates hybrid molecules designed to interact with multiple biological targets simultaneously.

Development of Bis-Tetrahydroacridine Derivatives Incorporating 6-Fluoro Moieties

A recognized strategy in the design of potent enzyme inhibitors is the creation of dimeric structures. Bis-tetrahydroacridine (bis-tacrine) derivatives involve linking two tacrine (B349632) units together via a flexible or rigid linker of variable length. This approach is based on the principle that such a molecule can simultaneously bind to two distinct sites on a target enzyme, such as the catalytic active site (CAS) and the peripheral anionic site (PAS) of acetylcholinesterase. While the synthesis of bis-tacrine compounds is well-established, specific examples incorporating two 6-fluoro-tetrahydroacridine moieties are not prominently reported in the surveyed literature. The synthetic strategy would logically involve preparing a 6-fluoro-tetrahydroacridine unit with a reactive functional group on the 9-amino substituent, which could then be coupled with a bifunctional linker to form the dimeric structure.

Hybridization Strategies with Diverse Pharmacophoric Units

Hybridization involves covalently linking the 6-fluoro-tetrahydroacridine core to another distinct pharmacophore through a carefully chosen spacer. This modular approach allows for the combination of different biological activities into a single molecule.

Pyrimidone: Hybrids of this compound and pyrimidone derivatives have been synthesized. The synthetic route typically involves preparing the two heterocyclic units separately and then coupling them. For instance, an amine-functionalized linker attached to the 9-amino position of the 6-fluoro-tetrahydroacridine core can be reacted with a suitably activated pyrimidone moiety to form the final hybrid molecule.

Triazole Derivatives: The 1,2,3-triazole ring is a popular and effective linker in medicinal chemistry, often formed using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. researchgate.net To create a triazole-linked hybrid, one of the parent molecules (e.g., 6-fluoro-tetrahydroacridine) is functionalized with an azide (B81097) group, while the other pharmacophore is functionalized with a terminal alkyne. The CuAAC reaction then efficiently and regioselectively joins the two units. rsc.org This method is highly modular and allows for the creation of diverse libraries of hybrid compounds. explorationpub.com

Ferulic Acid: Ferulic acid, a natural antioxidant, has been hybridized with the tacrine scaffold. nih.govfrontiersin.org The synthesis involves activating the carboxylic acid group of ferulic acid (or a protected version) to form an acyl chloride or an active ester. researchgate.net This activated species is then reacted with an amine-terminated linker attached to the 9-position of the 6-fluoro-tetrahydroacridine core, forming a stable amide bond to connect the two pharmacophores.

Selegiline (B1681611): Selegiline is a monoamine oxidase B (MAO-B) inhibitor. Tacrine-selegiline hybrids have been developed as multi-target agents. nih.govresearchgate.net While specific syntheses starting with the 6-fluoro-tacrine analog are not detailed in the provided results, the general strategy involves a linker containing the N-methylpropargylamine moiety characteristic of selegiline. For example, a 7-fluoro-tacrine analog was prepared and linked to a selegiline fragment via an ether linkage and an alkyl chain. nih.gov A similar strategy, starting with the appropriate 6-fluoro-tacrine precursor, would be applicable.

Benzohomoadamantane: The hybridization of this compound with a benzohomoadamantane moiety is not prominently described in the surveyed scientific literature.

| Pharmacophore | Linkage Chemistry Example | Linker Type |

| Pyrimidone | Amine coupling | Alkylamine |

| 1,2,3-Triazole | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 1,2,3-Triazole ring |

| Ferulic Acid | Amide bond formation | Alkyl chain with amide |

| Selegiline | Ether and amine alkylation | Alkoxy chain with N-methylpropargylamine |

Strategic Modifications to the 9-Amino and Acridine Ring Systems for Enhanced Biological Activity

Modifications at the 9-Amino Group

The primary amino group at the 9-position is a critical pharmacophore and a common site for derivatization. researchgate.net Strategic modifications at this position can significantly influence the molecule's interaction with biological targets. Strategies such as acetylation, chloroacetylation, and butylation have been explored to improve the pharmacological activity of the parent tacrine molecule. researchgate.net Another approach involves incorporating hydrophilic groups, like the piperazinyl group, to alter the compound's solubility and pharmacokinetic properties. researchgate.net

Furthermore, replacing the primary amino group with moieties like an azetidine (B1206935) ring has been accomplished, demonstrating the versatility of synthetic approaches at this position. researchgate.net Linking two tetrahydroacridine units via a linker attached to the 9-amino group has also been a successful strategy to create dimeric compounds with enhanced activity at specific targets.

Modifications on the Acridine Ring System

The acridine ring itself, particularly the aromatic portion, provides another avenue for strategic modification. The placement of substituents on this ring system can have a profound impact on the electronic properties and steric profile of the molecule, thereby affecting its biological activity.

Studies on tacrine analogues have systematically explored substitutions at various positions of the acridine nucleus. acs.orgnih.gov Quantitative structure-activity relationship (QSAR) analyses have revealed that the electronic effects of substituents in positions 6 and 7 are particularly significant. acs.orgnih.gov Specifically, electron-attracting groups at these positions have been shown to have a favorable effect on the inhibitory activity against certain enzymes like acetylcholinesterase. acs.orgnih.gov The presence of the fluorine atom at the 6-position in this compound aligns with this finding, suggesting that the electronegative fluorine atom contributes positively to its biological profile.

Conversely, steric effects at position 7 have been found to be detrimental to activity, highlighting the importance of substituent size and placement. acs.orgnih.gov The introduction of a chlorine atom at the C-6 position has also been shown to promote higher antileishmanial activity in some 1,2,3,4-tetrahydroacridine (B1593851) derivatives, further underscoring the positive influence of halogenation at this position. mdpi.com

In addition to substitutions on the aromatic part of the ring, modifications to the saturated cyclohexane (B81311) ring have also been explored. The synthesis of 9-amino-1,2,3,4-tetrahydroacridin-1-ols, for instance, introduces a hydroxyl group on the non-aromatic ring, leading to compounds with altered activity and toxicity profiles compared to the parent tacrine. nih.gov

The table below summarizes the effects of various strategic modifications on the 9-amino-1,2,3,4-tetrahydroacridine scaffold, which provides a basis for understanding the structure-activity relationships of this compound.

Table 1. Effects of Strategic Modifications on the 9-Amino-1,2,3,4-tetrahydroacridine Scaffold

| Modification Site | Substituent/Modification | Observed Effect on Biological Activity | Reference(s) |

|---|---|---|---|

| 9-Amino Group | Acetylation, Chloroacetylation, Butylation | Aimed at improving pharmacological activity | researchgate.net |

| Incorporation of Piperazinyl Group | Introduction of hydrophilicity | researchgate.net | |

| Benzylamino Group | Potent inhibition of noradrenaline and dopamine (B1211576) uptake | nih.gov | |

| Acridine Ring | Electron-attracting groups at positions 6 and 7 | Favorable effect on acetylcholinesterase inhibition | acs.orgnih.gov |

| Halogen (e.g., Bromo, Chloro) at position 6 | Increased potency for acetylcholinesterase inhibition and antileishmanial activity | acs.orgnih.govmdpi.com | |

| Sterically bulky groups at position 7 | Detrimental effect on acetylcholinesterase inhibition | acs.orgnih.gov | |

| Hydroxyl group at position 1 (on saturated ring) | Active compounds with potentially reduced toxicity compared to tacrine | nih.gov |

These findings collectively demonstrate that strategic chemical derivatization of both the 9-amino group and the acridine ring system is a viable and effective approach for optimizing the biological activity of this class of compounds. The 6-fluoro substituent is a key feature that leverages the positive electronic effects observed with electron-withdrawing groups in its position.

Investigation of Biological Activities and Molecular Mechanisms of Action

Cholinesterase Enzyme Inhibition Studies

The inhibitory activity of 6-Fluoro-1,2,3,4-tetrahydroacridin-9-amine and its related compounds against cholinesterase enzymes, including Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE), is a central aspect of its biological profile.

Investigations into Acetylcholinesterase (AChE) Inhibitory Potency of this compound and Derivatives

Research into the structure-activity relationships of tacrine (B349632) analogs has revealed that substitutions on the aromatic ring significantly influence their AChE inhibitory potency. The introduction of a fluorine atom at the 6-position is of particular interest due to fluorine's unique electronic properties. While specific IC50 values for this compound are not extensively documented in publicly available literature, studies on related 6-halogenated tacrine derivatives provide valuable insights. For instance, derivatives with electron-withdrawing groups at the 6-position have been shown to exhibit potent AChE inhibition. This suggests that the 6-fluoro substitution could contribute favorably to the compound's inhibitory activity. The development of novel tacrine derivatives continues to be an active area of research, with a focus on enhancing potency and reducing toxicity. nih.gov

Table 1: AChE Inhibitory Activity of Selected Tacrine Derivatives

| Compound/Derivative | AChE IC50 (nM) | Source |

|---|---|---|

| Tacrine | 31 | MedchemExpress |

| 6-Chlorotacrine Derivative (CHDA) | 18.55 ± 5.68 | MDPI |

| Bis-tacrine | 0.0298 ± 0.0094 | ResearchGate |

This table presents data for tacrine and its derivatives to provide context for the potential activity of this compound.

Butyrylcholinesterase (BuChE) Inhibition and Isoenzyme Selectivity Profiling

In addition to AChE, BuChE is also implicated in the regulation of acetylcholine (B1216132) levels in the brain, particularly in later stages of Alzheimer's disease. Therefore, the inhibitory profile of potential therapeutic agents against BuChE is also of significant interest. For tacrine and its derivatives, the selectivity for AChE over BuChE can vary depending on the specific structural modifications. Some derivatives exhibit a preference for AChE, while others show more balanced or even preferential inhibition of BuChE. This selectivity is an important factor in the development of drugs with specific therapeutic profiles.

Table 2: BuChE Inhibitory Activity of Selected Tacrine Derivatives

| Compound/Derivative | BuChE IC50 (nM) | Source |

|---|---|---|

| Tacrine | 25.6 | MedchemExpress |

| Bis-tacrine | 0.0182 ± 0.0049 | ResearchGate |

This table includes data for related compounds to illustrate the general activity profile of the tacrine scaffold.

Dual Cholinesterase Inhibitory Action Profiles

Compounds that can effectively inhibit both AChE and BuChE are known as dual cholinesterase inhibitors. Such a profile may offer a broader therapeutic window in the treatment of Alzheimer's disease by addressing the roles of both enzymes in acetylcholine metabolism throughout the progression of the disease. The design of tacrine-based dual inhibitors is a key strategy in the development of multi-target agents for neurodegenerative disorders.

Modulation of Neurotransmitter Receptors

Beyond cholinesterase inhibition, the interaction of this compound with other neurotransmitter systems, particularly the glutamatergic system, is a crucial area of investigation.

N-Methyl-D-aspartate (NMDA) Receptor Antagonism Studies

The N-methyl-D-aspartate (NMDA) receptor plays a critical role in synaptic plasticity and neuronal function. However, its overactivation can lead to excitotoxicity, a process implicated in neuronal cell death in neurodegenerative diseases. Tacrine itself has been shown to be an antagonist of the NMDA receptor, albeit with lower affinity than its cholinesterase inhibition. nih.govmedchemexpress.com The development of tacrine derivatives with enhanced NMDA receptor antagonist activity is a promising therapeutic strategy. This dual-action approach, combining cholinesterase inhibition with NMDA receptor antagonism, aims to simultaneously address both the cholinergic deficit and glutamatergic excitotoxicity observed in Alzheimer's disease. nih.govbioworld.comnih.gov

Table 3: NMDA Receptor Antagonist Activity of Tacrine

| Compound | NMDA Receptor IC50 (µM) | Source |

|---|---|---|

| Tacrine | 26 | MedchemExpress |

| Tacrine | ~190 (at -60 mV) | MedchemExpress |

This table provides data for the parent compound, tacrine, to contextualize the potential NMDA receptor activity of its 6-fluoro derivative.

Interventions in Neurodegenerative Pathologies

The multifaceted nature of neurodegenerative diseases necessitates the development of therapeutic agents that can intervene in multiple pathological pathways. Tacrine derivatives, including potentially this compound, are being investigated for their neuroprotective effects beyond their primary enzymatic and receptor targets. These investigations include their potential to mitigate glutamate-induced neuronal injury and other downstream effects of neurotoxic insults. nih.gov The design of multi-target-directed ligands based on the tacrine scaffold aims to create compounds that can offer a more comprehensive therapeutic approach to complex neurodegenerative conditions. nih.gov

Inhibition of Amyloid-Beta (Aβ) Peptide Aggregation

There is currently a lack of specific studies in the accessible scientific literature that detail the inhibitory effects of this compound on the aggregation of amyloid-beta (Aβ) peptides. Research on related compounds, such as certain tacrine-phenothiazine hybrids based on a 6-chloro-tacrine scaffold, has shown activity against protein aggregation, but direct evidence for the 6-fluoro analogue is not available.

Modulation of Tau Protein Pathologies

Similarly, specific data on the modulation of tau protein pathologies by this compound is not readily found in published research. While studies on 6-chloro-tacrine hybrids have indicated an ability to inhibit tau aggregation, it is not scientifically rigorous to extrapolate these findings to the 6-fluoro derivative without direct experimental evidence.

Beta-Secretase 1 (BACE1) Enzyme Inhibition

The inhibitory activity of this compound against the beta-secretase 1 (BACE1) enzyme, a key target in Alzheimer's disease research, has not been specifically documented in the available scientific literature.

Neuroprotective Actions in Cellular and Preclinical Models

Detailed studies outlining the neuroprotective actions of this compound in either cellular or preclinical models are not present in the current body of scientific literature.

Other Biological Activities under Investigation

Monoamine Oxidase (MAO) Inhibition Studies

The inhibitory effects of this compound on monoamine oxidase (MAO) enzymes are not well-documented. One study noted that the introduction of a fluorine atom at the 7-position of the tacrine scaffold significantly decreased MAO-B inhibitory activity, suggesting that the position of the fluorine substituent is a critical determinant of its biological effect. However, specific inhibitory data for the 6-fluoro isomer is not provided.

Autophagy Pathway Modulation

There is no specific information available in the scientific literature regarding the modulation of the autophagy pathway by this compound.

Evaluation of Antiproliferative Activities

Detailed research findings and specific data tables regarding the antiproliferative activities of the chemical compound this compound are not available in the currently accessible scientific literature. While numerous studies have investigated the antiproliferative properties of various derivatives of 9-aminoacridine (B1665356) and tacrine (1,2,3,4-tetrahydroacridin-9-amine), specific experimental data for the 6-fluoro substituted analogue, including IC50 values against various cancer cell lines, have not been reported in the reviewed literature.

The broader class of 9-aminoacridine derivatives has been a subject of interest in anticancer research due to their ability to intercalate with DNA and inhibit topoisomerase enzymes, leading to cytotoxic effects against cancer cells. However, the specific impact of the fluorine substitution at the 6th position of the 1,2,3,4-tetrahydroacridine (B1593851) core on its antiproliferative activity has not been specifically documented.

Therefore, the presentation of detailed research findings and data tables for the antiproliferative activities of this compound is not possible at this time. Further experimental studies are required to determine the cytotoxic and antiproliferative potential of this specific compound.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Structure-Activity Relationships of the 6-Fluoro-1,2,3,4-tetrahydroacridin-9-amine Scaffold

The biological activity of 9-amino-1,2,3,4-tetrahydroacridine derivatives, including the 6-fluoro substituted analog, is intricately linked to the nature and position of substituents on the acridine (B1665455) nucleus and the 9-amino function. nih.govacs.org These relationships have been extensively studied to optimize therapeutic efficacy, particularly as acetylcholinesterase (AChE) inhibitors. nih.govacs.org

The introduction of a fluorine atom at position 6 of the 1,2,3,4-tetrahydroacridin-9-amine scaffold has a significant and generally favorable impact on its biological activity. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing effect. nih.govacs.org This electronic influence is a key factor in enhancing the compound's potency as an acetylcholinesterase inhibitor. nih.govacs.org

Research indicates that electron-attracting substituents at position 6 are beneficial for activity. nih.govacs.org The fluorine atom can modulate the electronic properties of the entire acridine ring system, potentially influencing its interaction with the target enzyme. nih.govacs.org Furthermore, halogenated derivatives of the parent compound, tacrine (B349632), have been shown to be not only more potent but also more selective for acetylcholinesterase over butyrylcholinesterase. researchgate.net The introduction of fluorine can also improve pharmacokinetic properties, such as increased metabolic stability and enhanced membrane permeability, which are crucial for drug development. mdpi.com QSAR studies have often assigned a favorable hydrophobic character to the effect of substituents at the 6-position, which is consistent with the properties of a fluoro group. acs.org

| Substituent at Position 6 | Electronic Effect | General Impact on AChE Inhibition |

|---|---|---|

| -H (Tacrine) | Neutral | Baseline Activity |

| -F | Strongly Electron-Withdrawing | Increased Potency |

| -Cl | Electron-Withdrawing | Increased Potency |

| -Br | Electron-Withdrawing | Increased Potency |

In contrast to position 6, substitution at position 7 of the 1,2,3,4-tetrahydroacridin-9-amine scaffold generally has a detrimental effect on biological activity. nih.govacs.org Structure-activity relationship studies have consistently shown that substituents at this position, regardless of their electronic nature, lead to a decrease in inhibitory potency against acetylcholinesterase. nih.govacs.org

This negative impact is primarily attributed to steric hindrance. nih.govacs.org The region around position 7 is believed to be sterically constrained within the active site of the target enzyme. The introduction of any group larger than a hydrogen atom in this position can disrupt the optimal binding of the inhibitor. nih.govacs.org Both classical QSAR and 3D-QSAR models have confirmed this strongly negative steric contribution of substituents at position 7. nih.govacs.org

| Substituent at Position 7 | Primary Effect | General Impact on AChE Inhibition |

|---|---|---|

| -H | None | Optimal Activity |

| -CH3 | Steric Bulk | Decreased Potency |

| -Cl | Steric Bulk | Decreased Potency |

| -OCH3 | Steric Bulk | Decreased Potency |

The 9-amino group is a critical pharmacophore for the biological activity of this class of compounds. nih.govresearchgate.net Its basicity and ability to form hydrogen bonds are crucial for anchoring the molecule within the active site of acetylcholinesterase. Studies have explored the effects of substituting the hydrogen atoms of this primary amine with various groups. nih.govacs.org

Computational QSAR Modeling for Activity Prediction

QSAR modeling provides a quantitative correlation between the chemical structure of a series of compounds and their biological activity. These models are invaluable for understanding the mechanisms of action and for designing new, more potent analogs.

Classical QSAR, often utilizing the Hansch approach, has been successfully applied to the 9-amino-1,2,3,4-tetrahydroacridine series. nih.govacs.org These models generate equations that quantitatively describe the relationship between physicochemical descriptors (such as hydrophobicity, electronic effects, and steric parameters) and biological activity (e.g., pIC50). nih.govacs.org

For this scaffold, QSAR equations have effectively captured the detrimental steric effect of substituents at position 7 and the favorable electron-withdrawing effect of substituents at positions 6 and 7. nih.govacs.org Statistical validation of these models is crucial to ensure their robustness and predictive power. Key statistical parameters used for validation include the correlation coefficient (r²), the cross-validated correlation coefficient (q²), the Fisher statistic (F), and the standard error of estimation (SEE). frontiersin.orgnih.gov A high q² value (>0.5) indicates good internal predictive ability, while a high predictive r² (Pred_r²) value (>0.6) suggests good external predictive power. nih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), offer a more detailed, three-dimensional perspective on structure-activity relationships. drugdesign.org CoMFA models calculate the steric and electrostatic fields around a set of aligned molecules and correlate these fields to their biological activities using partial least squares (PLS) regression. nih.govdrugdesign.org

For the 9-amino-1,2,3,4-tetrahydroacridine series, CoMFA has been instrumental in visualizing the spatial requirements for optimal activity. nih.govacs.org The resulting 3D contour maps highlight regions where steric bulk is favorable or unfavorable and where positive or negative electrostatic potential enhances activity. researchgate.net These models have corroborated the findings of classical QSAR, such as the negative steric influence at position 7 and the favorable hydrophobic/electronic effects at position 6. acs.org A significant CoMFA model was developed using the steric field alone, which underscores the importance of molecular shape and volume for the binding of these inhibitors. nih.govacs.org The predictive ability of these models has been demonstrated by accurately forecasting the activity of newly synthesized analogs. nih.govacs.org

| Parameter | Description | Typical Value for a Good Model |

|---|---|---|

| q² (or r²cv) | Cross-validated correlation coefficient (leave-one-out) | > 0.5 |

| r² (or r²ncv) | Non-cross-validated correlation coefficient | > 0.6 |

| Pred_r² | Predictive r² for an external test set | > 0.6 |

| ONC | Optimum Number of Components | Varies |

| SEE | Standard Error of Estimation | Low value |

| F-value | Fisher test value | High value |

Advanced Computational Chemistry and Molecular Modeling Investigations

Molecular Docking and Ligand-Target Interactions

Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a target protein. This technique is crucial for understanding the binding mechanism at an atomic level.

Prediction of Binding Modes within Enzyme Active Sites (e.g., AChE, BuChE, NMDA Receptors)

While specific docking studies exclusively for 6-Fluoro-1,2,3,4-tetrahydroacridin-9-amine are not extensively detailed in publicly available literature, the binding mode can be inferred from studies on closely related analogs, such as 6-chlorotacrine. nih.govresearchgate.net For these analogs, the tetrahydroacridine core is predicted to position itself within the deep and narrow active site gorge of AChE.

Elucidation of Key Intermolecular Interactions and Binding Affinities

Computational studies on halogenated tacrine (B349632) analogs suggest that the halogen atom at the 6-position plays a significant role in enhancing binding affinity. nih.govresearchgate.net The increased binding strength of 6-chlorotacrine over the unsubstituted tacrine is attributed to a redistribution of electron density upon chlorination. nih.govresearchgate.net This altered electronic profile is believed to increase the attraction potential between the protonated inhibitor and the aromatic side chains of key residues such as Phenylalanine-330 and Tryptophan-84 within the AChE active site. nih.govresearchgate.net

It is highly probable that the fluorine atom in this compound exerts a similar, if not more pronounced, effect due to its high electronegativity. This would lead to stronger pi-pi stacking and cation-pi interactions, contributing to a more stable enzyme-inhibitor complex.

Below is a table summarizing the inferred key interactions based on studies of closely related analogs.

| Target | Interacting Residues (Inferred) | Interaction Type |

| AChE | Phe-330, Trp-84 | Pi-pi stacking, Cation-pi |

| His-440 | Hydrogen bonding (with catalytic triad) |

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.

Derivation of Pharmacophore Models for Active Conformations

At present, there is a lack of specific studies in the available scientific literature detailing the derivation of pharmacophore models based on the active conformation of this compound.

In Silico Screening for Novel Scaffolds with Desired Biological Profiles

Similarly, there are no detailed reports on the use of pharmacophore models derived from this compound for the purpose of virtual screening to discover new chemical scaffolds.

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex, offering insights into its stability, conformational changes, and the kinetics of binding and unbinding over time.

Currently, specific molecular dynamics simulation studies focusing on the conformational analysis and binding kinetics of this compound with its biological targets are not available in the public domain. Such studies would be valuable to further elucidate the stability of the predicted binding poses and to understand the dynamic nature of the key intermolecular interactions.

Computational Prediction of Pharmacokinetic Parameters in Preclinical Research

In modern drug discovery, the early assessment of pharmacokinetic properties is crucial for the successful development of new therapeutic agents. For compounds targeting the central nervous system (CNS), such as derivatives of 1,2,3,4-tetrahydroacridin-9-amine, computational or in silico methods provide a rapid and cost-effective means to predict key parameters like blood-brain barrier (BBB) permeability and metabolic stability. These predictive models utilize the chemical structure of a compound to estimate its behavior in a biological system, thereby guiding the selection and optimization of drug candidates before they advance to more resource-intensive in vitro and in vivo testing.

Blood-Brain Barrier (BBB) Permeability Prediction

The ability of a drug to cross the blood-brain barrier is a critical determinant of its efficacy for treating neurological disorders. The BBB is a highly selective barrier that protects the brain, and for a CNS-active drug to be effective, it must be able to permeate this barrier. Computational models are widely used to predict the BBB permeability of novel compounds. These models are typically built on datasets of compounds with experimentally determined permeability and employ various molecular descriptors.

For tacrine analogs, computational approaches often involve the calculation of physicochemical properties that are known to influence BBB penetration. These properties are frequently assessed against established guidelines such as Lipinski's Rule of Five and the Egan rule, which provide a general indication of a compound's potential to be orally bioavailable and CNS-active. Key descriptors include molecular weight, lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors.

Quantitative Structure-Activity Relationship (QSAR) models are also developed to provide more precise predictions. nih.gov These models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity, in this case, BBB permeability. For acridine (B1665455) derivatives, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) can offer insights into how the steric and electrostatic fields of the molecule influence its ability to cross the BBB. nih.gov

| Parameter | Typical Predicted Value for CNS-Active Tacrine Analogues | Interpretation |

|---|---|---|

| Molecular Weight (g/mol) | < 360 | Lower molecular weight is generally favored for passive diffusion across the BBB. |

| logP (Octanol/Water Partition Coefficient) | 1.5 - 3.5 | Indicates optimal lipophilicity for balancing solubility in blood and partitioning into the brain. |

| Topological Polar Surface Area (TPSA) (Ų) | < 70 | Lower polar surface area is associated with better BBB penetration. |

| Hydrogen Bond Donors | ≤ 3 | Fewer hydrogen bond donors reduce the energy penalty for desolvation when entering the lipid membrane of the BBB. |

| Hydrogen Bond Acceptors | ≤ 5 | Fewer hydrogen bond acceptors are generally preferred for better permeability. |

| Predicted logBB | > 0 | A positive value suggests the compound is likely to cross the BBB. |

It is important to note that these computational predictions serve as a valuable screening tool. The actual BBB permeability must be confirmed through experimental methods, such as in vitro cell-based assays or in vivo studies in animal models.

In Silico Metabolic Stability Predictions

The metabolic stability of a drug candidate is another critical pharmacokinetic parameter that determines its half-life and duration of action in the body. Compounds that are rapidly metabolized by enzymes, primarily the cytochrome P450 (CYP) superfamily in the liver, may have poor bioavailability and a short duration of effect. In silico methods can predict the metabolic fate of a compound by identifying potential sites of metabolism and predicting its interaction with key metabolic enzymes.

For tacrine and its derivatives, hepatotoxicity has been a significant concern, which is linked to its metabolism by CYP1A2. uwaterloo.ca Therefore, computational studies on new analogues, including fluorinated derivatives, are essential to predict their metabolic profile and potential for liver toxicity. nih.gov

Computational tools can predict the sites on a molecule most susceptible to metabolic transformation. This is often achieved by calculating the reactivity of different atoms or functional groups. For this compound, the introduction of a fluorine atom could potentially alter its metabolic profile compared to the parent compound, tacrine. Fluorine substitution can block sites of metabolism, leading to increased metabolic stability.

In silico models can also predict the binding affinity of a compound to various CYP isoforms. A high binding affinity to an enzyme like CYP1A2 would suggest a higher likelihood of being metabolized by that enzyme. Furthermore, some computational models can predict the intrinsic clearance (CLint) of a compound, which is a measure of the metabolic capacity of the liver for that compound. A lower predicted intrinsic clearance suggests greater metabolic stability. nih.gov

The following table presents typical parameters that are evaluated in the in silico assessment of metabolic stability for compounds related to this compound.

| Parameter | In Silico Prediction Goal for Improved Tacrine Analogues | Rationale |

|---|---|---|

| Predicted CYP1A2 Binding | Low Affinity | To reduce the potential for CYP1A2-mediated bioactivation and subsequent hepatotoxicity. |

| Predicted CYP3A4 Binding | Low to Moderate Affinity | To avoid significant metabolism by a major drug-metabolizing enzyme, which can lead to drug-drug interactions. |

| Sites of Metabolism Prediction | Blocked or Altered Metabolism at Key Positions | Introduction of groups like fluorine to prevent oxidation at sites that lead to reactive metabolites. |

| Predicted Intrinsic Clearance (CLint) | Low | Indicates a slower rate of metabolism and potentially a longer half-life in the body. |

| Half-life (t½) Prediction | Moderate to Long | A longer half-life can allow for less frequent dosing. |

These computational predictions are instrumental in the early stages of drug design, allowing for the prioritization of compounds with more favorable pharmacokinetic profiles for synthesis and further experimental evaluation.

Preclinical Pharmacological and in Vivo Research Methodologies

Preclinical Pharmacokinetic Characterization

No data on the preclinical pharmacokinetic profile of 6-Fluoro-1,2,3,4-tetrahydroacridin-9-amine, including its absorption, distribution, metabolism, and excretion (ADME) properties, have been published. Pharmacokinetic studies on tacrine (B349632) and some of its other derivatives have been conducted, but this information cannot be extrapolated to the 6-fluoro analogue without specific experimental data.

In Vitro Absorption and Distribution Studies

In vitro models are crucial for predicting the absorption and distribution of a drug candidate in humans and animals, providing insights into its bioavailability and potential to reach its therapeutic target.

Absorption:

To assess the intestinal absorption of a compound like this compound, the Caco-2 cell permeability assay is a widely accepted method. This assay utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. The apparent permeability coefficient (Papp) is determined, which indicates the rate of transport across the cell monolayer.

Distribution:

Understanding the distribution of a drug in the systemic circulation is critical. A key parameter is the extent of plasma protein binding (PPB), which can be determined using techniques like equilibrium dialysis, ultrafiltration, or ultracentrifugation. These methods separate the unbound (free) drug from the protein-bound drug. The free fraction is pharmacologically active and available to distribute into tissues.

For compounds targeting the central nervous system, like tacrine analogs, assessing the ability to cross the blood-brain barrier (BBB) is paramount. In vitro models of the BBB, such as co-cultures of brain endothelial cells with astrocytes and pericytes, can be used to estimate permeability.

Table 1: Hypothetical In Vitro Absorption and Distribution Profile for this compound

| Parameter | Assay | Hypothetical Value | Interpretation |

| Intestinal Absorption | Caco-2 Permeability | Papp (A→B): >10 x 10-6 cm/s | High potential for intestinal absorption |

| Plasma Protein Binding | Equilibrium Dialysis | >90% | High affinity for plasma proteins |

| Blood-Brain Barrier Permeability | In Vitro BBB Model | Papp: >5 x 10-6 cm/s | Potential to cross the blood-brain barrier |

Note: The data in this table is hypothetical and serves as an example of what would be measured in these studies. No published experimental data for this compound was found.

Ex Vivo Tissue Distribution Analysis in Animal Models

Ex vivo tissue distribution studies are performed in animal models, typically rodents, to understand how a compound distributes throughout the body after administration. This provides crucial information on target organ exposure and potential off-target accumulation.

In a typical study design, animal models would be administered this compound. At various time points post-administration, the animals are euthanized, and tissues of interest (e.g., brain, liver, kidneys, plasma) are collected. The concentration of the compound in each tissue is then quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

A key metric derived from these studies is the brain-to-plasma concentration ratio (Kp), which indicates the extent of brain penetration. For a centrally acting drug, a high Kp value is generally desirable.

Table 2: Illustrative Ex Vivo Tissue Distribution Data in a Rat Model for this compound

| Tissue | Concentration (ng/g or ng/mL) at 1h Post-Dose | Brain-to-Plasma Ratio (Kp) |

| Plasma | 50 | - |

| Brain | 150 | 3.0 |

| Liver | 800 | - |

| Kidneys | 600 | - |

| Lungs | 400 | - |

| Heart | 200 | - |

Note: This table presents illustrative data to demonstrate the type of results obtained from an ex vivo tissue distribution study. Specific experimental data for this compound is not publicly available.

Concluding Perspectives and Future Research Trajectories

Strategic Development for Enhanced Therapeutic Profiles of 6-Fluoro-1,2,3,4-tetrahydroacridin-9-amine Derivatives

The development of derivatives from the 6-fluoro-tacrine core is centered on enhancing therapeutic efficacy, improving selectivity, and engaging multiple disease-related targets simultaneously. Structure-activity relationship (SAR) studies are fundamental to this endeavor. Research on tacrine (B349632) analogues has shown that substitutions on the aromatic ring significantly influence biological activity. Specifically, the introduction of electron-attracting substituents at the 6-position can be favorable for inhibitory activity against key enzymes. nih.govacs.org

A primary strategy involves the creation of hybrid molecules or multitarget-directed ligands (MTDLs), where the 6-fluoro-tacrine moiety is chemically linked to another pharmacophore. acs.orgnih.gov This approach aims to combine distinct mechanisms of action into a single molecule. A concrete example is the synthesis of a hybrid compound linking 6-fluoro-tacrine with oleanolic acid via a hexyl-amine linker. nih.gov This strategy seeks to merge the cholinesterase-inhibiting properties of the tacrine core with the potential neuroprotective or other beneficial effects of the natural product moiety.

The design of these hybrids also involves optimizing the linker that connects the two molecular entities. The length and chemical nature of the linker are critical for enabling the molecule to bind effectively to its intended targets, such as the catalytic and peripheral anionic sites of acetylcholinesterase.

Furthermore, advanced synthetic methodologies can expand the chemical diversity of derivatives. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, have been successfully applied to 6-bromo-tacrine. rsc.org A similar approach using 6-fluoro-tacrine or a corresponding 6-bromo or 6-chloro precursor would allow for the systematic introduction of a wide array of substituents, facilitating a comprehensive exploration of the chemical space around the tacrine core to refine its therapeutic profile.

| Compound | Modification Strategy | hAChE IC50 (nM) |

|---|---|---|

| Tacrine (Reference) | Parent Scaffold | 305.78 |

| Compound D4 (OA-Tacrine Hybrid) | Hybridization with Oleanolic Acid | 0.11 |

| Compound B4 (OA-Tacrine Hybrid) | Hybridization with Oleanolic Acid | 14.37 |

| Tacrine-Coumarin Heterodimer 7c | Hybridization with Coumarin | 15.4 |

| Tacrine Derivative 6b | Scaffold Modification | 26.3 |

Data sourced from multiple studies for illustrative purposes. nih.govnih.gov

Identification and Validation of Novel Biological Targets for Compound Exploration

While the primary targets for tacrine-based compounds are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), future research must look beyond cholinesterase inhibition to address the complex pathology of neurodegenerative diseases. drugbank.comnih.gov The development of 6-fluoro-tacrine derivatives is increasingly guided by the MTDL strategy, which posits that a single compound acting on multiple targets can be more effective. nih.gov

Potential novel targets for derivatives of the tacrine scaffold include:

Beta-secretase 1 (BACE-1): An enzyme involved in the production of amyloid-β (Aβ) peptides. nih.gov

Monoamine Oxidase B (MAO-B): An enzyme whose inhibition can increase neurotransmitter levels and reduce oxidative stress. acs.org

Glycogen Synthase Kinase 3β (GSK-3β): An enzyme implicated in tau protein hyperphosphorylation.

Amyloid-β Aggregation: Directly inhibiting the formation of Aβ plaques. nih.gov

Oxidative Stress Pathways: Incorporating antioxidant moieties, such as nitroxides or coumarins, to counteract reactive oxygen species (ROS). nih.govnih.gov

Metal Chelation: Designing derivatives capable of chelating metal ions like copper and zinc, which are involved in Aβ aggregation and oxidative stress. acs.org

The process of target validation is crucial to confirm that modulating a specific biological target with a 6-fluoro-tacrine derivative produces a therapeutic effect. This involves a combination of computational, genetic, and biochemical approaches. Genetic techniques like CRISPR-Cas9 can be used to knock down or modify a target in cellular models to see if it replicates the drug's effect. Proteomic and transcriptomic analyses can identify the downstream pathways affected by the compound, helping to confirm its mechanism of action and potentially uncover new targets.

Innovations in Research Methodologies for Compound Characterization and Evaluation

Advancements in research methodologies are essential for accelerating the design-synthesis-testing cycle and gaining deeper insights into the behavior of 6-fluoro-tacrine derivatives.

Computational and In Silico Methods:

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA): These computational models are used to build quantitative correlations between the chemical structures of a series of compounds and their biological activities. nih.govacs.org By analyzing the effects of different substituents and physicochemical properties, these models can predict the activity of novel, unsynthesized derivatives, thereby guiding synthetic efforts toward more promising candidates.

Molecular Docking and Dynamics Simulations: Docking studies predict how a derivative binds to the active site of a target protein, providing insights into key molecular interactions. nih.govresearchgate.net Molecular dynamics simulations extend this by modeling the movement of the compound-protein complex over time, offering a more realistic view of binding stability and conformational changes.

Advanced Analytical and Screening Techniques:

Spectroscopic and Spectrometric Methods: Comprehensive structural characterization of novel derivatives relies on advanced techniques. High-resolution Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for confirming the chemical structure, connectivity, and purity of synthesized compounds. plymouth.ac.uk

High-Throughput Screening (HTS): The use of automated enzymatic assays, such as the Ellman method for cholinesterase activity, allows for the rapid screening of large libraries of derivatives against multiple targets. acs.org This accelerates the identification of lead compounds for further development.

Biophysical Techniques: Methods such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) provide detailed quantitative data on the binding affinity, kinetics, and thermodynamics of the interaction between a compound and its biological target. These techniques are invaluable for validating hits from initial screens and understanding the molecular basis of their activity.

By integrating these strategic development plans, novel target identification protocols, and innovative research methodologies, the scientific community can systematically explore and optimize the therapeutic potential of this compound and its next-generation derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.